molecular formula C13H12ClNO5S2 B2931898 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 1105205-25-1

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2931898
CAS No.: 1105205-25-1
M. Wt: 361.81
InChI Key: LLKHNFUREXLHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yloxy (benzodioxole) moiety linked via an ethyl chain to a 5-chlorothiophene-2-sulfonamide group. This structure combines electron-rich aromatic systems (benzodioxole and thiophene) with a sulfonamide pharmacophore, which is often associated with biological activity, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO5S2/c14-12-3-4-13(21-12)22(16,17)15-5-6-18-9-1-2-10-11(7-9)20-8-19-10/h1-4,7,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHNFUREXLHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of benzo[d][1,3]dioxole derivatives with sulfonamide groups. The structural formula can be represented as follows:

C14H14ClN1O4S\text{C}_{14}\text{H}_{14}\text{ClN}_1\text{O}_4\text{S}

This compound features a sulfonamide group attached to a thiophene ring and a benzo[d][1,3]dioxole moiety, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of folic acid synthesis in bacteria, similar to other sulfonamides .

Anticancer Activity

Recent studies have explored the anticancer potential of thiophene-based compounds. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation in animal models through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

A detailed examination of relevant studies reveals the following insights into the biological activity of this compound:

Study Focus Findings
AntimicrobialInhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in cancer cell lines; inhibited tumor growth in xenograft models.
Anti-inflammatoryReduced edema and inflammatory markers in animal models; potential for treating arthritis.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Sulfonamide/Acetamide Groups

(a) 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p)
  • Structure : Benzodioxole-oxyethyl acetamide linked to a methylthio-thiadiazole ring.
  • Key Data : Yield (78%), melting point (171–172°C), confirmed by $ ^1H $ NMR (DMSO-d6) .
  • Comparison: The target compound replaces the thiadiazole-acetamide group with a 5-chlorothiophene-sulfonamide. The chlorine atom in the thiophene ring may increase lipophilicity compared to the methylthio group in 5p.
(b) KCH-1521: N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide
  • Structure : Benzodioxole-oxyethyl acetamide linked to an indole-ethylcarbamoyl group.
  • Comparison :
    • The target compound’s sulfonamide-thiophene system lacks the indole moiety, which is critical for KCH-1521’s bioactivity. This suggests divergent pharmacological targets.

Analogues with Benzodioxole and Piperazine/Piperidine Scaffolds

(a) 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-chlorophenyl)piperazine (, Compound 4)
  • Structure : Benzodioxole-methylphenyl-piperazine with a 4-chlorophenyl substituent.
  • Key Data : Yield (70%), melting point (164–165°C, HCl salt), confirmed by NMR and elemental analysis .
  • Comparison :
    • The piperazine ring in this analog contrasts with the sulfonamide group in the target compound. Piperazines are often used to enhance solubility and bioavailability, whereas sulfonamides may improve target specificity.
(b) 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (, Compound 24)
  • Key Data : Yield (72%), melting point (177–178°C, HCl salt) .
  • Comparison :
    • Bromine substitution vs. chlorine in the target compound: Bromine’s larger size may increase steric hindrance but enhance lipophilicity.

Analogues with Heterocyclic Systems

(a) 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (a-f)
  • Structure : Benzodioxole-oxy linked to a fluorobenzimidazole core.
  • Key Data : Synthesized via condensation reactions (120°C, 18 h) with yields up to 75% .

Table 1. Comparative Data for Key Analogues

Compound Class Yield (%) Melting Point (°C) Key Substituent Reference
Target Compound (Hypothetical) N/A N/A 5-Chlorothiophene-sulfonamide
Piperazine Derivatives 55–82 164–185 Halogenated aryl
Thiadiazole Acetamide (5p) 78 171–172 Methylthio-thiadiazole
Benzimidazole Derivatives 70–75 N/A Fluorine, nitro groups
  • Synthesis Insights :
    • Piperazine/piperidine analogs are typically synthesized via nucleophilic substitution or condensation reactions, often requiring HCl salt formation for crystallization .
    • The target compound’s synthesis would likely involve sulfonylation of a benzodioxole-oxyethylamine intermediate with 5-chlorothiophene-2-sulfonyl chloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.